Cdk4/6 Inhibitor IV

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cdk4/6 Inhibitor IV is a small molecule compound that targets cyclin-dependent kinases 4 and 6, which are crucial regulators of the cell cycle. By inhibiting these kinases, Cdk4/6 Inhibitor IV disrupts the phosphorylation of the retinoblastoma protein, thereby blocking the progression of cells from the G1 phase to the S phase of the cell cycle. This mechanism is particularly relevant in cancer therapy, where uncontrolled cell division is a hallmark of malignancies.

While the compound contains several functional groups with potential biological interest, including the indole and cyclohexanol moieties, absence of significant scientific literature suggests that research on this specific molecule is scarce or unpublished.

Indole

This bicyclic aromatic organic compound is found in many biologically relevant molecules, including the amino acid tryptophan and the neurotransmitter serotonin . Indole derivatives are known for various biological activities, including anti-cancer and anti-inflammatory properties .

Cyclohexanol

This cyclic alcohol is a common structural motif in many biologically active molecules. It can serve as a scaffold for various drugs and can influence the molecule's properties such as absorption and metabolism .

The primary chemical reaction facilitated by Cdk4/6 Inhibitor IV involves its binding to the ATP-binding site of cyclin-dependent kinase 4 and 6. This binding prevents ATP from phosphorylating target proteins, particularly retinoblastoma protein. The inhibition leads to:

- Decreased phosphorylation of retinoblastoma protein: This action results in the retention of retinoblastoma protein's ability to bind to E2F transcription factors, preventing the transcription of genes necessary for cell cycle progression.

- Indirect inhibition of cyclin-dependent kinase 2: By destabilizing the cyclin D-Cdk4/6-p21/p27 complex, Cdk4/6 Inhibitor IV allows p21 to inhibit Cdk2 activity, further contributing to cell cycle arrest .

Cdk4/6 Inhibitor IV exhibits significant biological activity by inducing cell cycle arrest in cancer cells. Its effects are particularly pronounced in tumors with overexpression of cyclin D1 or mutations in retinoblastoma protein. The inhibitor has been shown to:

- Suppress tumor growth: By halting cell proliferation, it can lead to reduced tumor size and improved outcomes in various cancers, especially hormone receptor-positive breast cancer.

- Enhance immune response: Some studies suggest that treatment with Cdk4/6 inhibitors can induce metabolic stress in tumor cells, leading to increased expression of chemokines that enhance anti-tumor immune responses .

The synthesis of Cdk4/6 Inhibitor IV typically involves several key steps:

- Formation of a core scaffold: The initial step often involves creating a pyrido[2,3-d]pyrimidine framework, which serves as the backbone for further modifications.

- Functionalization: Various functional groups are introduced through

Cdk4/6 Inhibitor IV is primarily used in oncology for treating specific types of breast cancer, particularly hormone receptor-positive subtypes. Its applications include:

- Combination therapy: Often used alongside hormonal therapies (such as aromatase inhibitors) to enhance therapeutic efficacy.

- Clinical trials: It is being evaluated in various clinical settings for its effectiveness against other cancers exhibiting dysregulated cell cycle control mechanisms .

Interaction studies for Cdk4/6 Inhibitor IV have revealed several critical insights:

- Synergistic effects with other drugs: Research indicates that combining Cdk4/6 inhibitors with other agents can lead to enhanced anti-tumor effects. For example, combining with endocrine therapies has shown improved progression-free survival rates in clinical trials.

- Resistance mechanisms: Studies have identified potential resistance mechanisms involving upregulation of alternative signaling pathways (such as PI3K) that may counteract the effects of Cdk4/6 inhibition .

Cdk4/6 Inhibitor IV belongs to a class of compounds known as cyclin-dependent kinase inhibitors. Other notable compounds include:

| Compound Name | Structure Type | Selectivity | Potency against Cdk4 | Potency against Cdk6 | Unique Features |

|---|---|---|---|---|---|

| Palbociclib | Pyrido[2,3-d]pyrimidine | High | Moderate | Moderate | First approved Cdk4/6 inhibitor; reversible binding |

| Ribociclib | Pyrido[2,3-d]pyrimidine | High | High | Moderate | Greater lipophilicity; larger side chains |

| Abemaciclib | 2-anilino-2,4-pyrimidine | Broad | Very high | High | Inhibits additional kinases beyond Cdk4/6 |

Cdk4/6 Inhibitor IV is unique due to its specific binding affinity and selectivity profile compared to these compounds. While all share a common mechanism of action targeting Cdk4 and Cdk6, their pharmacokinetics and side effect profiles differ significantly .

The journey toward developing selective Cyclin Dependent Kinase 4/6 inhibitors represents a remarkable evolution in cancer therapeutics spanning over three decades. The foundational discoveries establishing cyclins and cyclin-dependent kinases as critical cell cycle regulators were made in the 1970s and 1980s by Leland Hartwell, Timothy Hunt, and Paul Nurse, who were awarded the Nobel Prize for Physiology and Medicine in 2001 for their groundbreaking work [1].

The early 1990s marked a pivotal period when proof-of-principle studies demonstrated that Cyclin Dependent Kinase 4 inhibition could retard cancer cell development [2]. This led to the founding of Mitotix, Inc. in 1993 by David Beach and Giulio Draetta, who made the strategic decision to develop a drug specifically targeting Cyclin Dependent Kinase 4 [2]. The discovery of p16 INK4a as a highly specific 16 kilodalton polypeptide inhibitor of Cyclin Dependent Kinase 4 provided compelling evidence that Cyclin Dependent Kinase 4 acts upstream of the retinoblastoma protein [2]. This natural inhibitor bound to and potently inhibited cyclin D-Cyclin Dependent Kinase 4 kinase activity while sparing other Cyclin Dependent Kinase complexes, and importantly, expression of p16 INK4a inhibited retinoblastoma protein phosphorylation and arrested cells in the G1 phase of the cell cycle [2].

The development of Cyclin Dependent Kinase inhibitors proceeded through distinct generations, each characterized by improved selectivity and reduced toxicity. The first generation of Cyclin Dependent Kinase inhibitors, including flavopiridol and roscovitine, were relatively non-specific pan-Cyclin Dependent Kinase inhibitors that demonstrated inadequate balance between efficacy and toxicity due to their broad action on multiple kinases [3] [4]. Flavopiridol, the most extensively investigated first-generation inhibitor, underwent more than 60 clinical trials between 1998 and 2014 but failed to meet initial expectations due to its broad-spectrum nature resulting in substantial toxicity [4].

The second generation of Cyclin Dependent Kinase inhibitors, including dinaciclib, was developed with improved selectivity and potency but still demonstrated limited efficacy and considerable toxicity in clinical studies [3]. Dinaciclib was specifically developed as a highly potent inhibitor of Cyclin Dependent Kinase 1, Cyclin Dependent Kinase 2, Cyclin Dependent Kinase 5, and Cyclin Dependent Kinase 9 with half-maximal inhibitory concentration values in the range of 1-4 nanomolar, but with less activity against Cyclin Dependent Kinase 4, Cyclin Dependent Kinase 6, and Cyclin Dependent Kinase 7 [4]. Despite initial promising results in Phase I studies, subsequent randomized Phase II trials showed disappointing results in solid tumors [4].

Rationale for Targeting Cyclin Dependent Kinase 4/6 in Oncology Research

The scientific rationale for targeting Cyclin Dependent Kinase 4 and Cyclin Dependent Kinase 6 in cancer therapy is firmly rooted in their fundamental role as critical mediators of cellular transition into S phase and their importance for the initiation, growth, and survival of many cancer types [5]. The Cyclin Dependent Kinase 4/6 retinoblastoma pathway is dysregulated in approximately 80% of human cancers, making it an attractive therapeutic target [6].

Cyclin Dependent Kinase 4 and Cyclin Dependent Kinase 6 function as master regulators of cell proliferation by controlling the G1/S transition, which represents a critical checkpoint in the cell cycle [5]. During the G1 phase, these kinases associate with D-type cyclins and phosphorylate the retinoblastoma protein and its related proteins p107 and p130 [7]. The hypophosphorylated form of retinoblastoma protein binds to and sequesters the transcription factor E2F-1, preventing the expression of genes required for S-phase progression [7]. Phosphorylation of retinoblastoma protein by Cyclin Dependent Kinase 4/6 results in the release of E2F-1, allowing transcription of S-phase genes and cell cycle progression [7].

The oncogenic potential of the cyclin D-Cyclin Dependent Kinase 4/6 axis is evidenced by frequent genetic alterations in human cancers. Most human cancers are characterized by overexpression of cyclin D1, loss of the natural Cyclin Dependent Kinase 4-specific inhibitor p16, or mutations in Cyclin Dependent Kinase 4's catalytic subunit [8]. These alterations can cause deregulated cell growth resulting in tumor formation [8]. The realization that CCND1 is a target of translocation in certain tumors or is amplified in others, coupled with the discovery that loss-of-function of p16 INK4a and retinoblastoma protein generally occur as mutually exclusive events in tumor cells, reinforced the view that cyclin D1 and Cyclin Dependent Kinase 4 are oncoproteins [2].

The G1/S transition represents a "point of no return" beyond which the cell is committed to dividing, termed the restriction point in multicellular eukaryotes [9]. This checkpoint is highly regulated by transcription factor p53 to halt the cell cycle when DNA is damaged [9]. In normal cells, the cycle is monitored by checkpoint systems that induce cell cycle arrest during abnormal division and enable cell repair, thereby ensuring proper DNA synthesis and chromosomal separation [10]. However, in cancer cells, these checkpoint mechanisms are frequently compromised, leading to uncontrolled proliferation [10].

The specificity of Cyclin Dependent Kinase 4/6 for the G1/S transition and their frequent deregulation in cancer provided compelling rationale for developing selective inhibitors. Unlike other Cyclin Dependent Kinases that are essential for normal cell survival, Cyclin Dependent Kinase 4/6 appeared to be more dispensable for normal cell function while being critical for cancer cell proliferation [5]. This therapeutic window suggested that selective Cyclin Dependent Kinase 4/6 inhibitors could provide anti-cancer activity with manageable toxicity profiles [5].

Preclinical Screening and Identification of CINK4

The identification of Cyclin Dependent Kinase 4/6 Inhibitor IV, commonly known as CINK4, represents a landmark achievement in the development of selective Cyclin Dependent Kinase inhibitors. This triaminopyrimidine derivative was discovered through systematic screening for compounds that could inhibit Cyclin Dependent Kinase 4 enzyme activity in vitro, conducted by Rajeev Soni and colleagues at Novartis Pharma in 2001 [8].

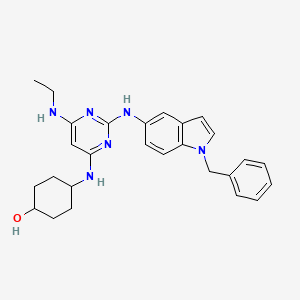

The preclinical screening process involved comprehensive kinase assays performed on diverse human Cyclin Dependent Kinases and other kinases expressed and purified from insect cells to determine the specificity of CINK4 [8]. The chemical structure of CINK4 is characterized as trans-4-((6-(ethylamino)-2-((1-(phenylmethyl)-1H-indol-5-yl)amino)-4-pyrimidinyl)amino)-cyclohexanol, with the molecular formula C27H32N6O and a molecular weight of 456.58 daltons [11] [12]. The compound is registered under CAS number 359886-84-3 and is also known by the synonyms Cyclin Dependent Kinase 4/6 Inhibitor IV and CINK4 [11] [13].

The preclinical characterization of CINK4 revealed remarkable selectivity for Cyclin Dependent Kinase 4 and Cyclin Dependent Kinase 6 over other kinases. CINK4 demonstrated potent inhibitory activity against Cyclin Dependent Kinase 4/cyclin D1 and Cyclin Dependent Kinase 6/cyclin D1 complexes with half-maximal inhibitory concentration values of 1.5 and 5.6 micromolar, respectively [11] [14]. The compound showed much reduced activity against Cyclin Dependent Kinase 5/p35 with a half-maximal inhibitory concentration of 25 micromolar and little or no activity toward Cyclin Dependent Kinase 1/cyclin B, Cyclin Dependent Kinase 2/cyclin A, Cyclin Dependent Kinase 2/cyclin E, v-abl, c-met, insulin-like growth factor 1 receptor, or insulin receptor with half-maximal inhibitory concentration values greater than 10 micromolar [11].

The selectivity profile of CINK4 was particularly notable in its discrimination between different cyclin D complexes. The compound exhibited potent inhibition of Cyclin Dependent Kinase 4 and Cyclin Dependent Kinase 6 when complexed with cyclin D1, but demonstrated significantly reduced activity against Cyclin Dependent Kinase 4/cyclin D2 and Cyclin Dependent Kinase 6/cyclin D2 complexes [14]. This selectivity pattern suggested that CINK4 acts as a reversible and adenosine triphosphate-competitive inhibitor with specific binding preferences for certain cyclin D-Cyclin Dependent Kinase complexes [11].

In cellular assays, CINK4 demonstrated potent anti-proliferative effects at concentrations of 5 and 10 micromolar, effectively inhibiting cellular Cyclin Dependent Kinase 4 substrate retinoblastoma protein phosphorylation and preventing serum-stimulated G1/S transition in serum-starved retinoblastoma protein-positive cultures [11]. Importantly, the compound showed selectivity for retinoblastoma protein-positive cells, as retinoblastoma protein-negative cultures were resistant to CINK4-mediated cell cycle arrest [11]. This selectivity correlated with the mechanistic understanding that Cyclin Dependent Kinase 4/6 inhibitors require functional retinoblastoma protein for their anti-proliferative effects [8].

The in vivo efficacy of CINK4 was demonstrated in xenograft models using human colon carcinoma HCT116 cells. Treatment with CINK4 at 30 milligrams per kilogram administered twice daily intraperitoneally resulted in approximately 46% suppression of tumor growth [11]. The statistical significance of tumor growth inhibition (P = 0.031) provided compelling evidence for the therapeutic potential of selective Cyclin Dependent Kinase 4/6 inhibition [8].

Flow cytometry analysis revealed that CINK4 treatment caused cell cycle arrest in both tumor and normal cells, with accumulation of cells in the G1 phase [8]. Western blotting analysis confirmed that CINK4 prevented phosphorylation of the retinoblastoma protein, the key substrate of Cyclin Dependent Kinase 4/6 complexes [8]. These mechanistic studies demonstrated that CINK4 functions by blocking the phosphorylation events necessary for G1/S transition, effectively maintaining cells in a quiescent state [8].

The preclinical development of CINK4 established important structure-activity relationships for triaminopyrimidine-based Cyclin Dependent Kinase inhibitors. The compound's triaminopyrimidine core structure provided a scaffold for achieving selectivity, while specific substituents contributed to its potency and selectivity profile [11]. The success of CINK4 as a selective Cyclin Dependent Kinase 4/6 inhibitor validated the therapeutic potential of this approach and paved the way for subsequent development of clinically approved Cyclin Dependent Kinase 4/6 inhibitors [15].

The identification and characterization of CINK4 represented a crucial proof-of-concept for selective Cyclin Dependent Kinase 4/6 inhibition in cancer therapy. The compound's selectivity for Cyclin Dependent Kinase 4 and Cyclin Dependent Kinase 6 over other kinases, combined with its demonstrated efficacy in both cellular and animal models, established the foundation for the development of next-generation Cyclin Dependent Kinase 4/6 inhibitors that would eventually reach clinical approval [3].

| Property | Value | Reference |

|---|---|---|

| Chemical Name | trans-4-((6-(ethylamino)-2-((1-(phenylmethyl)-1H-indol-5-yl)amino)-4-pyrimidinyl)amino)-cyclohexanol | [11] |

| Molecular Formula | C27H32N6O | [11] [12] |

| Molecular Weight | 456.58 daltons | [12] |

| CAS Number | 359886-84-3 | [11] [13] |

| CDK4/cyclin D1 IC50 | 1.5 μM | [11] [14] |

| CDK6/cyclin D1 IC50 | 5.6 μM | [11] [14] |

| CDK5/p35 IC50 | 25 μM | [11] |

| Tumor Growth Inhibition | 46% at 30 mg/kg i.p. | [11] |

| Selectivity | >10-fold over CDK1/2/E, v-abl, c-met | [11] |

The kinase inhibition profile of CDK4/6 Inhibitor IV demonstrates remarkable selectivity for its intended targets. The compound exhibits concentration-dependent inhibition of CDK4/cyclin D1 complexes with an IC50 value of 1.5 μM and CDK6/cyclin D1 complexes with an IC50 value of 5.6 μM [1] [2]. This 3.7-fold difference in potency between CDK4 and CDK6 reflects the subtle structural differences between these closely related kinases.

| Kinase Target | IC50 (μM) | Selectivity Ratio |

|---|---|---|

| CDK4/cyclin D1 | 1.5 | 1 (reference) |

| CDK6/cyclin D1 | 5.6 | 3.7 |

| CDK5/p35 | 25 | 16.7 |

| CDK2/cyclin A | >50 | >33.3 |

| CDK2/cyclin E | >50 | >33.3 |

| CDK4/cyclin D2 | >50 | >33.3 |

| CDK6/cyclin D2 | >50 | >33.3 |

| CDK1/cyclin B | >100 | >66.7 |

The exceptional selectivity of CDK4/6 Inhibitor IV extends beyond the cyclin-dependent kinase family to encompass a broad range of kinases involved in cellular signaling pathways [2]. The compound demonstrates greater than 10-fold selectivity over other kinases including v-abl, c-met, insulin-like growth factor 1 receptor, and insulin receptor, with IC50 values exceeding 10 μM for all tested off-target kinases [1]. This selectivity profile is particularly significant given the conservation of adenosine triphosphate binding sites across the kinase superfamily.

The molecular basis of this selectivity resides in the specific interactions between CDK4/6 Inhibitor IV and the adenosine triphosphate binding pocket of CDK4/6 [3]. The triaminopyrimidine scaffold of the compound forms critical hydrogen bonds with key residues within the active site, including Val96 in CDK4 and Val101 in CDK6 [4]. These interactions are facilitated by the unique structural features of the CDK4/6 adenosine triphosphate binding pocket that distinguish it from other cyclin-dependent kinases and unrelated kinases.

The selectivity for CDK4/6 over CDK2 is particularly important from a therapeutic perspective, as CDK2 plays essential roles in normal cellular proliferation and deoxyribonucleic acid replication [5]. The greater than 33-fold selectivity over CDK2/cyclin A and CDK2/cyclin E complexes ensures that CDK4/6 Inhibitor IV primarily targets the G1/S transition checkpoint without significantly interfering with S-phase progression in normal cells [3].

Cell Cycle Regulation: G1/S Checkpoint Arrest via Retinoblastoma Phosphorylation

The primary mechanism through which CDK4/6 Inhibitor IV exerts its antiproliferative effects involves the inhibition of retinoblastoma protein phosphorylation at specific serine residues [1] [6]. The retinoblastoma protein serves as the central gatekeeper of the G1/S transition, controlling the progression of cells from the gap 1 phase into the synthesis phase of the cell cycle [7] [8].

Under normal physiological conditions, CDK4/cyclin D1 and CDK6/cyclin D1 complexes phosphorylate the retinoblastoma protein at multiple serine residues, including Ser780 and Ser795 [6] [9]. This phosphorylation pattern leads to the progressive inactivation of retinoblastoma protein function and the subsequent release of E2F transcription factors [10] [11]. The liberated E2F transcription factors then activate the transcriptional program required for S-phase entry, including genes encoding enzymes involved in deoxyribonucleic acid replication and nucleotide synthesis [12] [13].

| Phosphorylation Site | Phosphorylating Kinase | Effect of CDK4/6 Inhibitor IV | Functional Consequence |

|---|---|---|---|

| Ser780 | CDK4/cyclin D1 | Complete inhibition at 5-10 μM | G1 phase arrest |

| Ser795 | CDK4/cyclin D1 | Complete inhibition at 5-10 μM | G1 phase arrest |

CDK4/6 Inhibitor IV effectively blocks the phosphorylation of retinoblastoma protein at both Ser780 and Ser795 when applied at concentrations between 5-10 μM [1]. This inhibition occurs rapidly following compound administration and results in the maintenance of retinoblastoma protein in its hypophosphorylated, transcriptionally active state [10]. The preservation of retinoblastoma protein function ensures continued binding to E2F transcription factors, thereby preventing the activation of S-phase genes and maintaining cells in a G1-arrested state.

The selectivity of CDK4/6 Inhibitor IV for specific retinoblastoma phosphorylation sites reflects the unique substrate specificity of CDK4/6 kinases [6]. While CDK2 can phosphorylate retinoblastoma protein at numerous serine residues, the phosphorylation of Ser795 appears to be specifically mediated by CDK4, even in the absence of an intact LXCXE motif in cyclin D [6]. This site-specific phosphorylation pattern suggests that different cyclin-dependent kinases contribute distinct regulatory inputs to retinoblastoma protein inactivation.

The molecular mechanism of retinoblastoma phosphorylation involves the sequential mono-phosphorylation of multiple serine residues rather than the simultaneous hyperphosphorylation previously proposed [10]. Recent evidence suggests that CDK4/6 complexes activate retinoblastoma protein through mono-phosphorylation during early G1 phase, with this activated form serving as the biologically functional isoform capable of binding E2F transcription factors and regulating global transcriptional profiles [10].

The cell cycle arrest induced by CDK4/6 Inhibitor IV represents a reversible cytostatic effect that can be overcome upon compound removal [14]. This reversibility distinguishes CDK4/6 inhibition from other cell cycle-targeting therapies and suggests that sustained target engagement is required for maintained antiproliferative effects. The cytostatic nature of this arrest may contribute to the development of acquired resistance mechanisms in some cellular contexts.

Apoptosis Induction: Caspase Activation and Poly(ADP-ribose) Polymerase Cleavage

Beyond its cytostatic effects on cell cycle progression, CDK4/6 Inhibitor IV demonstrates the capacity to induce apoptotic cell death through the activation of intrinsic apoptotic pathways [1] [15]. The induction of apoptosis represents a secondary mechanism that contributes to the overall antiproliferative efficacy of the compound, particularly in cancer cells with intact retinoblastoma signaling pathways.

The apoptotic response to CDK4/6 Inhibitor IV treatment involves the activation of caspase-3, a key executioner caspase in the apoptotic cascade [15] [16]. Treatment with 5-10 μM concentrations of the compound results in measurable caspase-3 activation in asynchronous cell lines, indicating that the apoptotic response occurs independently of specific cell cycle phases [1]. This caspase activation leads to the subsequent cleavage of multiple cellular substrates, including poly(ADP-ribose) polymerase, a classical marker of apoptotic cell death.

| Apoptotic Marker | Effect at 5-10 μM | Mechanism |

|---|---|---|

| Caspase-3 activation | Induced | Direct apoptosis induction |

| PARP cleavage | Induced (secondary to caspase activation) | Consequence of caspase-3 activation |

| Cell cycle arrest | G1 phase arrest | Rb-mediated cell cycle checkpoint |

| Cell viability (HCT116) | Significant reduction | Combined cytostatic and cytotoxic effects |

The molecular mechanisms underlying apoptosis induction by CDK4/6 Inhibitor IV involve the modulation of pro-apoptotic and anti-apoptotic protein expression [15]. Treatment with the compound leads to the upregulation of second mitochondria-derived activator of caspases, a pro-apoptotic protein that promotes caspase activation by inhibiting inhibitor of apoptosis proteins [15]. Simultaneously, the compound suppresses the expression of anti-apoptotic proteins including FOXM1 and Survivin, which normally function to inhibit caspase activation and promote cell survival.

The apoptotic response appears to be mediated through retinoblastoma-dependent mechanisms, as cells lacking functional retinoblastoma protein demonstrate reduced sensitivity to apoptosis induction [15]. This observation suggests that the same retinoblastoma pathway that mediates cell cycle arrest also contributes to the apoptotic response, possibly through the regulation of genes involved in apoptosis control.

Poly(ADP-ribose) polymerase cleavage serves as a biochemical marker of apoptotic progression and indicates the successful execution of the apoptotic program [17]. The cleavage of poly(ADP-ribose) polymerase by activated caspases results in the inactivation of this enzyme, which normally functions in deoxyribonucleic acid repair processes. This inactivation represents a point of no return in the apoptotic process and ensures the orderly dismantling of cellular components.

The induction of apoptosis by CDK4/6 Inhibitor IV may be enhanced in combination with other therapeutic agents that target complementary pathways [18] [19]. For instance, combination with poly(ADP-ribose) polymerase inhibitors has been shown to synergistically enhance apoptotic cell death through the convergent targeting of deoxyribonucleic acid repair mechanisms and cell cycle checkpoints [18]. This synergistic interaction suggests that CDK4/6 Inhibitor IV may have therapeutic potential in combination therapy approaches.

The temporal relationship between cell cycle arrest and apoptosis induction suggests that prolonged cell cycle arrest may serve as a trigger for apoptotic cell death [15]. Cells that are unable to progress through the cell cycle may eventually undergo apoptosis as a consequence of sustained proliferative stress or the accumulation of pro-apoptotic signals. This progression from cytostatic to cytotoxic effects may explain the time-dependent nature of the compound's antiproliferative activity.

XLogP3

Appearance

Wikipedia

Dates

Explore Compound Types